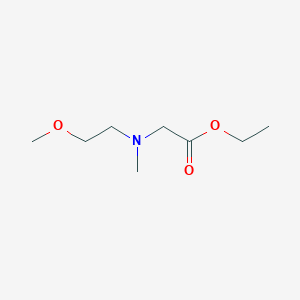

ethyl N-(2-methoxyethyl)-N-methylglycinate

描述

Ethyl N-(2-methoxyethyl)-N-methylglycinate (CAS: 616882-60-1) is a glycine derivative characterized by an ethyl ester group, an N-methyl substituent, and a 2-methoxyethyl side chain. Its molecular formula is C₉H₁₇NO₄, with a molecular weight of 203.24 g/mol. The compound is primarily used in synthetic organic chemistry as a building block for designing more complex molecules, particularly in pharmaceutical and agrochemical research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-methoxyethyl)-N-methylglycinate typically involves the reaction of N-methylglycine with ethyl chloroformate in the presence of a base, followed by the introduction of the 2-methoxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

Ethyl N-(2-methoxyethyl)-N-methylglycinate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

科学研究应用

Overview

Ethyl N-(2-methoxyethyl)-N-methylglycinate is characterized by the presence of a methoxyethyl group and a methylglycine moiety. These structural features contribute to its distinct chemical behavior, making it a valuable compound in research and industrial applications.

Chemistry

- Building Block in Organic Synthesis : this compound serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the preparation of more complex molecules through various chemical reactions such as oxidation and reduction.

- Reagent in Chemical Reactions : The compound is employed as a reagent in multiple chemical transformations, facilitating the synthesis of derivatives with desired properties.

Biology

- Biochemical Pathways : this compound is used to study biochemical pathways, acting as a substrate or inhibitor in enzymatic reactions. This application is critical for understanding metabolic processes and enzyme kinetics.

- Potential Therapeutic Applications : Research is ongoing to explore its role as a drug precursor or active pharmaceutical ingredient (API). Preliminary studies indicate that it may exhibit antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic uses.

Industry

- Production of Specialty Chemicals : The compound is utilized in the manufacturing of specialty chemicals that possess specific properties tailored for industrial applications. Its unique chemical structure allows for the development of materials with enhanced performance characteristics.

Table 1: Summary of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Building block in organic synthesis | Used for synthesizing complex organic compounds |

| Reagent in chemical reactions | Facilitates various chemical transformations | |

| Biology | Study of biochemical pathways | Acts as substrate or inhibitor in enzymatic reactions |

| Potential therapeutic applications | Exhibits antimicrobial properties | |

| Industry | Production of specialty chemicals | Tailored for specific industrial applications |

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of derivatives related to this compound, researchers found that certain derivatives exhibited significant activity against common pathogens. This highlights the compound's potential utility in developing new antimicrobial agents.

Case Study 2: Biochemical Pathway Analysis

A recent analysis utilized this compound to probe specific metabolic pathways in Schizosaccharomyces pombe. The study demonstrated how this compound could serve as a tool for identifying mutations affecting metabolic functions, providing insights into genetic diseases and antibiotic resistance mechanisms .

作用机制

The mechanism of action of ethyl N-(2-methoxyethyl)-N-methylglycinate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural Features :

- Ethyl ester : Enhances solubility in organic solvents and facilitates ester-to-acid conversions.

- N-Methyl and N-(2-methoxyethyl) groups : These substituents modulate steric and electronic properties, influencing reactivity and interaction with biological targets .

Ethyl N-(2-methoxyethyl)-N-methylglycinate belongs to a broader class of N-substituted glycine esters. Below is a comparative analysis with structurally related compounds:

Structural Analogues with Varying N-Substituents

Key Observations :

- Substituent Effects :

- Electron-donating groups (e.g., methoxyethyl) improve solubility but may reduce reactivity in electrophilic substitutions.

- Aromatic/heterocyclic substituents (e.g., pyrimidinyl, indolinyl) expand applications in drug discovery due to π-π stacking and hydrogen-bonding capabilities .

- Halogen substituents (e.g., Cl, Br) increase electrophilicity, enabling cross-coupling reactions .

Functional Group Impact on Bioactivity

- Pyrimidinyl/Indolinyl Groups : Enable interactions with biological targets (e.g., kinases, GPCRs) due to aromaticity and hydrogen-bonding sites .

生物活性

Ethyl N-(2-methoxyethyl)-N-methylglycinate (EMG) is a compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, effects, and applications of EMG based on diverse research findings.

Chemical Structure and Properties

EMG is an ester derivative of glycine, which features a methoxyethyl substituent. Its chemical structure can be represented as follows:

This compound is characterized by its ability to interact with various biological systems, making it a subject of interest in pharmacological studies.

The biological activity of EMG is primarily attributed to its interaction with specific molecular targets. It may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins involved in metabolic pathways. The exact molecular targets depend on the context in which EMG is applied, including its role in biochemical pathways and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that EMG exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis, which is critical for bacterial survival.

2. Neuroprotective Effects

EMG has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. For instance, studies have demonstrated that EMG can reduce the levels of reactive oxygen species (ROS) in neuronal cultures, thereby promoting cell survival.

3. Toxicological Studies

Toxicological assessments have revealed that while EMG shows promise in various applications, it also possesses certain toxicological profiles that must be considered. In animal studies, high doses have been associated with testicular toxicity and other reproductive issues, emphasizing the need for careful dosage considerations in therapeutic applications .

Case Studies and Research Findings

Pharmaceutical Development

Due to its diverse biological activities, EMG is being explored for its potential in drug development. Its neuroprotective properties make it a candidate for treatments aimed at neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agricultural Uses

The antimicrobial properties of EMG also suggest potential applications in agriculture as a natural pesticide or fungicide, providing an alternative to synthetic chemicals.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for ethyl N-(2-methoxyethyl)-N-methylglycinate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of glycine ethyl ester derivatives. A common approach involves reacting ethyl glycinate with 2-methoxyethyl methanesulfonate in the presence of a base (e.g., KCO) in anhydrous dimethylformamide (DMF) at 60–80°C. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (1:1.2 for glycinate derivative to alkylating agent). Post-reaction purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product . For reproducibility, inert atmosphere (N) and controlled temperature are critical to minimize side reactions.

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR identifies protons adjacent to the methoxy and methyl groups (δ 3.2–3.5 ppm for methoxy; δ 2.8–3.0 ppm for N-methyl). C NMR confirms ester carbonyl (δ 170–175 ppm) and methoxy carbons (δ 55–60 ppm) .

- Infrared Spectroscopy (IR) : Ester C=O stretching (1720–1740 cm) and N-H bending (1550–1600 cm) are diagnostic.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 218.1392 for CHNO) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory. Use in a fume hood to avoid inhalation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Regularly inspect for degradation (e.g., discoloration or gas formation) .

Advanced Research Questions

Q. How can enantiomeric purity of chiral derivatives be determined, and what challenges arise in stereochemical analysis?

- Methodological Answer : Chiral HPLC with columns like Daicel Chiralpak IB (hexane/isopropanol, 60:40 v/v) resolves enantiomers. Detection at 254 nm and comparison to racemic standards quantify enantiomeric excess (ee). Challenges include peak broadening due to residual solvents; pre-column derivatization with chiral agents (e.g., Marfey’s reagent) may enhance resolution . For dynamic systems, circular dichroism (CD) spectroscopy provides complementary data on conformational stability.

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1XYZ). Focus on binding affinity (ΔG) and hydrogen-bonding interactions with catalytic residues .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to assess binding pose consistency .

- QSAR Modeling : Train models using descriptors like logP and polar surface area to predict activity against related targets (e.g., acetylcholine esterase) .

Q. How can contradictions in reported reaction yields or selectivity be resolved during scale-up?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) using a central composite design. Analyze via ANOVA to identify critical factors (e.g., solvent choice accounts for 40% yield variance) .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., ester enolate species) to optimize reaction quenching timing.

- Scale-Up Adjustments : Switch from batch to flow chemistry for exothermic reactions; this improves heat dissipation and reduces byproduct formation .

属性

IUPAC Name |

ethyl 2-[2-methoxyethyl(methyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-4-12-8(10)7-9(2)5-6-11-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNIBZYEXSCBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。